Butanoic acid, 4,4-bis(diethoxyphosphinyl)-
CAS No.: 136496-88-3
Cat. No.: VC21285462
Molecular Formula: C12H26O8P2
Molecular Weight: 360.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136496-88-3 |
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Molecular Formula | C12H26O8P2 |
Molecular Weight | 360.28 g/mol |
IUPAC Name | 4,4-bis(diethoxyphosphoryl)butanoic acid |
Standard InChI | InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14) |
Standard InChI Key | KBFLOZIKDSCHEB-UHFFFAOYSA-N |
SMILES | CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC |
Canonical SMILES | CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC |
Introduction
Overview of Butanoic Acid, 4,4-bis(diethoxyphosphinyl)-
Chemical Structure and Properties:
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The name "Butanoic acid, 4,4-bis(diethoxyphosphinyl)-" suggests that it is a derivative of butanoic acid, with two diethoxyphosphinyl groups attached at the fourth carbon.
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Functional Groups:
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Carboxylic Acid Group (-COOH): A defining feature of butanoic acid derivatives.
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Diethoxyphosphinyl Groups (-P(O)(OCH2CH3)2): These groups are organophosphorus moieties known for their role in modifying chemical reactivity and biological activity.
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Molecular Formula and Weight:
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Based on the name, the molecular formula can be deduced as , but exact confirmation requires further structural data.
Potential Applications:
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Compounds with diethoxyphosphinyl groups are often studied for their roles in:
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Pharmaceuticals: Potential use in antimicrobial or anticancer agents.
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Agriculture: As intermediates in the synthesis of pesticides or herbicides.
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Materials Science: For creating flame retardants or plasticizers.
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Synthesis Pathways
While specific synthetic routes for this compound are not available in the search results, similar compounds are typically synthesized using these approaches:
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Phosphorylation Reactions:
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Reacting butanoic acid derivatives with diethyl phosphites under controlled conditions to introduce diethoxyphosphinyl groups.
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Catalytic Reactions:
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Using catalysts like palladium or other transition metals to facilitate selective phosphorylation.
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Esterification and Functionalization:
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Modifying butanoic acid through esterification followed by substitution reactions to add phosphonyl groups.
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Potential Biological Activity
Compounds containing organophosphorus groups often exhibit:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cellular processes.
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Enzyme Inhibition: Phosphonates can act as enzyme inhibitors, making them candidates for drug development.
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Low Toxicity Profiles: When carefully designed, these compounds may show reduced toxicity compared to traditional organophosphates.
Data Table
Property | Value/Description |
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Chemical Name | Butanoic acid, 4,4-bis(diethoxyphosphinyl)- |
Molecular Formula | (tentative) |
Functional Groups | Carboxylic acid (-COOH), diethoxyphosphinyl |
Potential Applications | Pharmaceuticals, agriculture, materials science |
Synthesis Methods | Phosphorylation, catalytic functionalization |
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